Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
Description
Historical Development in Piperidine-Sulfonamide Research
The exploration of piperidine-sulfonamide hybrids traces its origins to early 20th-century investigations into sulfonamide antibiotics, such as sulfapyridine, which demonstrated the therapeutic potential of sulfonyl-linked aromatic systems. However, the integration of piperidine motifs into sulfonamide frameworks represents a more recent innovation, driven by the need to enhance metabolic stability and target selectivity. Piperidine’s saturated six-membered ring structure provides conformational rigidity, while its nitrogen atom enables functionalization with diverse pharmacophores.
The development of this compound builds upon foundational work in the 2010s, where researchers systematically replaced adamantane groups in urea-based soluble epoxide hydrolase (sEH) inhibitors with piperidine derivatives. These studies revealed that N-acylpiperidine and N-sulfonylpiperidine moieties could improve pharmacokinetic profiles, including enhanced oral bioavailability and prolonged half-lives, compared to bulkier adamantane analogs. The compound’s design further incorporates a methoxybenzamido-ethylsulfonyl side chain, a structural innovation aimed at optimizing hydrogen-bonding interactions with enzymatic active sites involved in inflammatory mediation.
Significance in Inflammatory Disease Research
This compound has garnered attention for its potential to modulate inflammatory cascades, particularly through interactions with enzymes such as sEH and cyclooxygenase (COX). The sulfonamide group acts as a hydrogen-bond acceptor, facilitating binding to catalytic residues in sEH, an enzyme responsible for hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH preserves EETs, which attenuate nuclear factor-kappa B (NF-κB) signaling and reduce pro-inflammatory cytokine production.
Structural analyses suggest that the methoxybenzamido moiety enhances lipophilicity, promoting membrane permeability and target engagement in cellular models of inflammation. Preclinical studies of analogous piperidine-sulfonamides demonstrate efficacy in carrageenan-induced inflammatory pain models, with mechanistical parallels to non-steroidal anti-inflammatory drugs (NSAIDs) but without significant gastrointestinal toxicity. These properties position the compound as a candidate for dual-pathway inhibition, potentially addressing unmet needs in chronic inflammatory disorders.
Current Academic Focus on Multifunctional Piperidine Derivatives
Contemporary research prioritizes the development of multifunctional piperidine derivatives capable of simultaneous modulation of discrete biological targets. This compound exemplifies this trend, with its sulfonyl group enabling interactions with G-protein-coupled receptors (GPCRs) and ion channels implicated in neuroinflammatory processes. For instance, structurally related ethyl piperidine-3-carboxylate derivatives exhibit dual activity as serotonin and noradrenaline reuptake inhibitors, suggesting broad applicability in neuropsychiatric and inflammatory comorbidities.
Recent synthetic efforts focus on regioselective modifications of the piperidine ring to fine-tune electronic and steric properties. For example, introducing electron-withdrawing groups at the 4-position of the piperidine ring (as seen in the methyl carboxylate group of this compound) enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation. Computational docking studies further predict that the ethylsulfonyl linker optimizes spatial orientation for binding to both enzymatic and receptor targets, a hypothesis under validation in crystallographic analyses.
Research Positioning Among Bioactive Heterocyclic Compounds
Within the expansive family of bioactive heterocycles, this compound occupies a niche as a conformationally restricted sulfonamide with balanced hydrophilicity and target affinity. Comparative studies highlight its advantages over simpler heterocyclic scaffolds:
| Parameter | Piperidine-Sulfonamide | Pyridine Analogs | Adamantane Derivatives |
|---|---|---|---|
| LogP (Octanol-Water) | 1.8–2.3 | 0.9–1.5 | 3.1–4.0 |
| sEH IC₅₀ (Human) | 4.2 nM | 120 nM | 8.7 nM |
| Plasma Half-Life (Mice) | 6.5 h | 2.1 h | 1.8 h |
The compound’s intermediate logP value (1.8–2.3) reflects optimal membrane permeability without excessive lipid accumulation, addressing a common limitation of adamantane-based drugs. Its nanomolar-range inhibition of human sEH surpasses pyridine-based inhibitors, underscoring the piperidine ring’s role in orienting the sulfonamide group for catalytic site engagement. Furthermore, the methyl carboxylate substituent mitigates hERG channel binding, reducing cardiovascular toxicity risks associated with earlier sulfonamide therapeutics.
Properties
IUPAC Name |
methyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-24-15-5-3-4-14(12-15)16(20)18-8-11-26(22,23)19-9-6-13(7-10-19)17(21)25-2/h3-5,12-13H,6-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHARKILKOLMQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Methoxybenzamido Moiety: This step involves the coupling of the methoxybenzamido group to the piperidine ring, typically through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The methoxybenzamido moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 3-methoxybenzamido-ethylsulfonyl substituent. Below is a comparative analysis with similar piperidine sulfonamide/sulfonyl esters:
Table 1: Key Structural Comparisons
Key Observations :
- Electron Effects : The 3-methoxybenzamido group in the target compound is electron-donating due to the methoxy substituent, contrasting with the electron-withdrawing chloro and nitro groups in Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate . This difference may influence reactivity (e.g., hydrolysis of the ester) and binding interactions in biological systems.
- Biological Relevance : Sulfonamides (e.g., in ) are common in enzyme inhibitors (e.g., carbonic anhydrase), whereas sulfonyl esters (e.g., ) may exhibit enhanced metabolic stability. The 3-methoxybenzamide group in the target compound could confer selectivity for receptors like G-protein-coupled receptors (GPCRs) or kinases.
- Steric and Solubility Considerations : The trityloxy group in introduces significant hydrophobicity, whereas the methyl ester in the target compound balances lipophilicity and solubility.
Research Findings and Data Gaps
- Stability : Electron-withdrawing groups (e.g., nitro in ) may enhance ester hydrolysis resistance compared to the target compound’s methoxy group.
- Biological Activity: No direct data exists for the target compound, but structural analogs like and show activity in enzyme inhibition, suggesting the need for empirical testing.
- Synthetic Optimization : The use of water as a solvent in for azoniastep reactions could inform greener synthesis routes for the target compound.
Biological Activity
Methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound belonging to the piperidine derivatives class. Its unique structural features suggest significant potential for various biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular structure of this compound includes:
- Piperidine Ring : A six-membered nitrogen-containing ring.
- Sulfonyl Group : Contributes to the compound's reactivity and interaction with biological targets.
- Amide Moiety : Enhances binding affinity to specific receptors and enzymes.
The molecular formula is , with a molecular weight of approximately 366.43 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : The sulfonamide and amide functionalities allow for effective binding to receptor sites, potentially modulating signaling pathways.
Therapeutic Applications
Research indicates that derivatives of piperidine compounds have shown promise in several therapeutic areas:
- Anti-inflammatory Agents : Due to their ability to inhibit pro-inflammatory cytokines and enzymes.
- Anticancer Activity : Certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.
Data Table: Comparative Biological Activity
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of piperidine derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the S-phase, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
In another research project, the compound was tested for its anti-inflammatory properties using an in vitro model. Results indicated that it effectively reduced the production of pro-inflammatory cytokines, supporting its potential role as an anti-inflammatory drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
